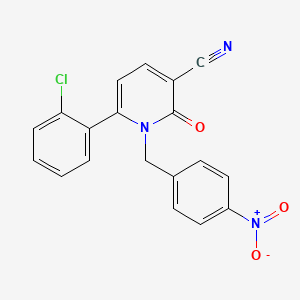
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (abbreviated as 6-CNPN) is a synthetic compound that has been used in a variety of scientific and laboratory applications. It is a versatile compound with a wide range of potential applications, including drug discovery, drug design, and chemical synthesis. 6-CNPN has been studied extensively and has been found to possess unique properties that make it an attractive option for a variety of laboratory and research purposes.
Scientific Research Applications
Spectroscopic and Structural Studies
- Compounds similar to 6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been subject to spectroscopic, structural, thermal, and antimicrobial studies. These studies often involve the synthesis of metal complexes with these compounds and their characterization using various spectroscopic methods such as IR, UV-Vis, and NMR. The antimicrobial activities of these complexes have been evaluated, showing high activities in some cases compared to the free ligand (Sadeek et al., 2015).
Synthesis and Characterization of Novel Compounds
- Novel compounds related to the one have been synthesized for structural elucidation and potential applications. These synthesis efforts are aimed at exploring the chemical space around such compounds for various applications, including but not limited to, antimicrobial activities (Khalifa et al., 2017).
Optical and Junction Characteristics
- Some pyridine derivatives have been prepared and characterized to study their thermal, structural, optical, and diode characteristics. These studies provide insights into the electronic and optical properties of such compounds, which could be useful in the development of electronic and photonic devices (Zedan et al., 2020).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of new polyheterocyclic systems containing similar moieties have been conducted. These studies aim to explore the antimicrobial potential of such compounds, which could lead to the development of new antimicrobial agents (Abdel-Monem, 2010).
Computational Studies
- Computational studies, including DFT and TD-DFT/PCM calculations, have been performed on related compounds to understand their molecular structure, spectroscopic characteristics, and electronic properties. These studies help in the rational design of compounds with desired properties for specific applications (Wazzan et al., 2016).
properties
IUPAC Name |
6-(2-chlorophenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-4-2-1-3-16(17)18-10-7-14(11-21)19(24)22(18)12-13-5-8-15(9-6-13)23(25)26/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDYGOFJUKUMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)


![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)


